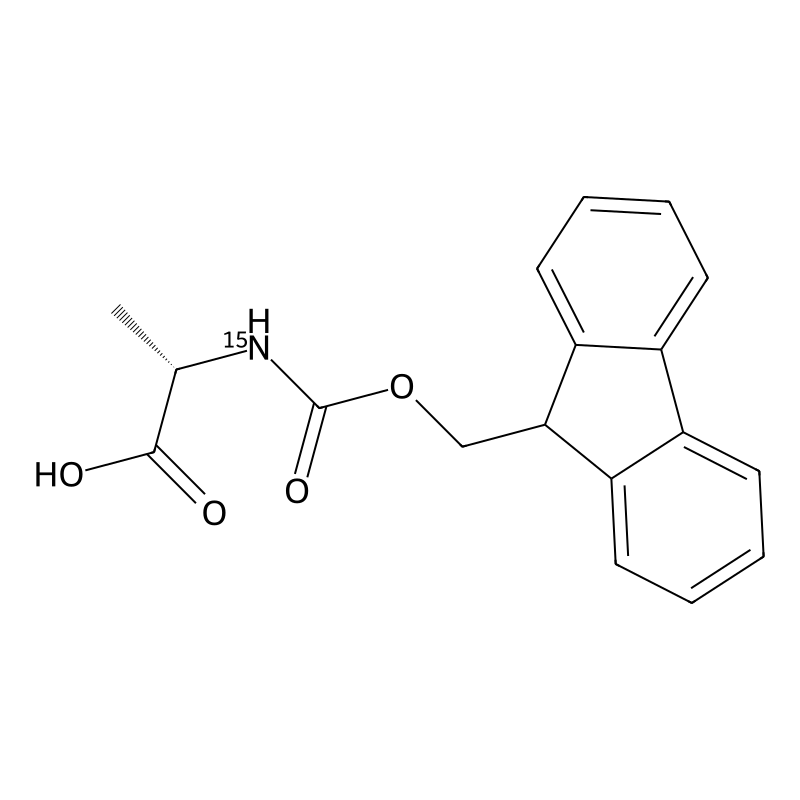

Fmoc-Ala-OH-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Stable Isotope Labeling for Protein Studies

The incorporation of 15N into Fmoc-Ala-OH-15N allows researchers to label peptides with this isotope. When these isotopically labeled peptides are incorporated into proteins, they become detectable using techniques like mass spectrometry. This approach offers several advantages:

- Improved Sensitivity: 15N labeling enhances the signal-to-noise ratio in mass spectrometry experiments, leading to better detection of peptides, especially those present in low abundance.

- Structural Analysis: By analyzing the isotopic pattern of labeled peptides, researchers can gain insights into protein structure and dynamics. This information is valuable for understanding protein function and interactions with other molecules.

- Protein Quantitation: 15N labeling can be used to quantify the abundance of specific proteins within complex mixtures. This is particularly useful in studies investigating protein expression levels under different conditions or in response to various stimuli.

Applications in Solid Phase Peptide Synthesis

Fmoc-Ala-OH-15N is a valuable building block for solid phase peptide synthesis (SPPS), a technique used to create peptides and proteins in a controlled manner. The Fmoc group ensures compatibility with standard SPPS protocols, allowing for the incorporation of 15N-labeled alanine at specific positions within the peptide sequence.

- Study of Protein Function: By strategically incorporating 15N-labeled amino acids, researchers can probe the functional regions of proteins and investigate their interactions with other molecules.

- Development of Therapeutic Peptides: Isotope labeling can be used to track the fate of therapeutic peptides in vivo, providing valuable information about their pharmacokinetics and metabolism.

Fmoc-Ala-OH-15N, or N-Fmoc-L-alanine labeled with nitrogen-15, is a derivative of the amino acid alanine. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protective group, which is widely used in peptide synthesis to protect the amino group of the amino acid during the coupling process. The incorporation of nitrogen-15 allows for isotopic labeling, making it valuable in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Fmoc-Ala-OH-15N appears as a white to light yellow crystalline powder and has a melting point range of 147-153 °C, with a predicted pKa of approximately 3.91 .

The Fmoc group can be removed under basic conditions, typically using a base such as pyridine or triethylamine. This deprotection step is crucial for subsequent peptide coupling reactions. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc group, leading to its cleavage and regeneration of the free amino group .

In solid-phase peptide synthesis, Fmoc-Ala-OH-15N can undergo coupling reactions with other amino acids to form peptides. The stability of the Fmoc group during synthesis allows for sequential addition of amino acids in a controlled manner.

As an amino acid derivative, Fmoc-Ala-OH-15N is primarily utilized in research settings rather than as a therapeutic agent. Its role in proteomics and peptide synthesis allows researchers to study protein interactions and functions. The incorporation of stable isotopes like nitrogen-15 enhances the ability to trace metabolic pathways and analyze protein structures through advanced spectroscopic techniques .

The synthesis of Fmoc-Ala-OH-15N typically involves the reaction of alanine with an Fmoc derivative in a suitable solvent, often acetone or dichloromethane. The general procedure includes:

- Dissolving Fmoc derivative and alanine in water.

- Adding sodium bicarbonate to facilitate the reaction.

- Stirring the mixture overnight.

- Concentrating under reduced pressure.

- Acidifying the solution to precipitate the product.

- Filtering and washing to obtain pure Fmoc-Ala-OH-15N .

This method yields high purity and can be adapted for large-scale production.

Fmoc-Ala-OH-15N is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides in solid-phase synthesis.

- Proteomics: Its isotopic labeling aids in quantitative proteomics studies.

- Analytical Chemistry: Used as a standard or tracer in mass spectrometry and nuclear magnetic resonance experiments .

The unique properties of Fmoc-Ala-OH-15N enable various interaction studies, particularly in understanding how peptides behave in biological systems. Isotopic labeling allows researchers to track metabolic processes and interactions within cells or tissues, providing insights into protein dynamics and function .

Similar compounds include:

- Fmoc-L-alanine: A non-labeled version used widely in peptide synthesis.

- Fmoc-Glycine: Another common building block with similar protective chemistry but differing side chain properties.

- Fmoc-Leucine: A larger amino acid that provides different steric effects in peptides.

| Compound | Unique Features |

|---|---|

| Fmoc-L-alanine | Unlabeled; widely used without isotopes |

| Fmoc-Glycine | Smaller side chain; affects peptide conformation |

| Fmoc-Leucine | Larger side chain; provides hydrophobic interactions |

Fmoc-Ala-OH-15N's uniqueness lies in its isotopic labeling combined with its utility in peptide synthesis, making it particularly valuable for advanced research applications where tracking and quantification are essential .

Fmoc-Ala-OH-15N (C₁₈H₁₇NO₄) is an Fmoc-protected alanine derivative isotopically enriched with nitrogen-15 at the amine group. Its molecular weight is 312.33 g/mol, with a 98% isotopic purity for 15N. The structure comprises:

- Fmoc group: 9-Fluorenylmethoxycarbonyl (a base-labile protecting group)

- Alanine backbone: A methyl-substituted α-amino acid

- 15N label: Incorporated at the nitrogen atom of the Fmoc-protected amine.

Key Structural Features

The compound’s SMILES string is C[C@H]([15NH]C(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O, reflecting its stereochemistry and isotopic substitution.

Historical Development of Fmoc-Protected Amino Acids

The Fmoc group was introduced by Louis A. Carpino in 1970 as a base-labile alternative to acid-labile Boc protection. Key milestones include:

- Initial Adoption: Fmoc groups were first used in solution-phase synthesis but faced challenges due to dibenzofulvene byproducts.

- Solid-Phase Synthesis (SPPS): Fmoc chemistry became dominant in SPPS due to its compatibility with t-butyl side-chain protections and p-alkoxybenzyl resin linkers.

- Orthogonal Protection: Fmoc’s base-labile nature allows sequential deprotection without disturbing acid-sensitive groups, enabling complex peptide assembly.

Comparison of Fmoc vs. Boc Chemistry

Fmoc’s advantages led to its adoption in synthesizing challenging peptides like gramicidin A (87% yield vs. 5–24% with Boc).

Significance of 15N Labeling in Peptide Research

15N labeling enhances NMR sensitivity and resolution for structural studies. Key applications include:

- Protein Structure Determination: 15N-labeled peptides enable 2D HSQC experiments to resolve backbone amide protons.

- Metabolic Tracing: 15N-labeled amino acids track nitrogen flux in biological systems, bypassing costly 13C methods.

- Side-Chain Dynamics: 15N relaxation studies probe local motions in proteins.

14N vs. 15N NMR Properties

| Property | 14N (Natural) | 15N (Enriched) |

|---|---|---|

| Nuclear Spin | 1 (Quadrupolar) | ½ (Dipolar) |

| Gyromagnetic Ratio | 2.04 MHz/T | 3.08 MHz/T |

| Natural Abundance | 99.64% | 0.36% |

| Sensitivity | Low (broad signals) | Moderate (narrow) |

15N labeling compensates for its low natural abundance through controlled enrichment.

Synthetic Routes for Fmoc-Ala-OH-15N Production

The synthesis of N-9-fluorenylmethoxycarbonyl-L-alanine-15N represents a sophisticated approach to producing isotopically labeled amino acid derivatives for advanced analytical and research applications . The compound combines the well-established fluorenylmethoxycarbonyl protecting group chemistry with nitrogen-15 isotopic labeling techniques, creating a valuable building block for peptide synthesis and metabolic studies [2] [3].

Fmoc Protection Strategies for α-Amino Groups

The fluorenylmethoxycarbonyl protecting group serves as a base-labile amine protecting group that demonstrates exceptional stability under acidic conditions while remaining selectively removable by weak bases such as piperidine [7]. The protection of 15N-labeled L-alanine follows established protocols where the amino group undergoes carbamate formation with fluorenylmethoxycarbonyl derivatives [3] [7].

The primary synthetic approach involves the reaction of 15N-labeled L-alanine with 9-fluorenylmethyloxycarbonyl chloride in a biphasic solvent system containing sodium carbonate as the base . This method achieves quantitative yields approaching 99% under optimized reaction conditions [31]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the fluorenylmethoxycarbonyl chloride, forming the desired carbamate linkage [7].

Alternative protection strategies utilize 9-fluorenylmethylsuccinimidyl carbonate, which offers superior reaction control and reduced side reactions compared to the chloride derivative [3] [7]. The succinimidyl ester method demonstrates particular effectiveness in aqueous dioxane systems, where sodium bicarbonate serves as the base [3]. Under these conditions, the reaction typically requires 18 hours at room temperature to achieve complete conversion [31].

A third approach employs 9-fluorenylmethyloxycarbonyl azide in sodium bicarbonate and aqueous dioxane, providing an additional route for fluorenylmethoxycarbonyl group installation [7]. This method proves especially valuable when working with acid-sensitive substrates or when enhanced selectivity is required [7].

Table 1: Synthetic Routes and Conditions for Fmoc-Ala-OH-15N

| Synthetic Method | Starting Materials | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | 15N Incorporation (%) |

|---|---|---|---|---|---|---|

| Fmoc-Cl/Na2CO3 Biphasic System | 15N-L-alanine, Fmoc-Cl, Na2CO3 | H2O/DMF (1:1) | 20 | 18 | 99 | 98 |

| Fmoc-OSu/NaHCO3 Method | 15N-L-alanine, Fmoc-OSu, NaHCO3 | H2O/Dioxane (1:1) | 20 | 18 | 95 | 98 |

| Fmoc-Azide/Dioxane Method | 15N-L-alanine, Fmoc-N3, Na2CO3 | Aqueous dioxane | 0-25 | 24 | 92 | 97 |

| Direct 15NH4Cl Incorporation | 15NH4Cl, α-keto acid precursor | Aqueous solution | 25 | 12 | 98 | 98 |

Isotopic Incorporation Techniques for 15N Labeling

Biosynthetic incorporation represents an alternative approach where microorganisms are cultivated in media containing 15N-ammonium chloride as the sole nitrogen source [4] [14]. This method achieves isotopic labeling efficiencies approaching 98% across multiple amino acids, including alanine [4]. The biosynthetic route requires careful medium formulation where 14N-ammonium chloride is replaced with 15N-ammonium chloride, allowing normal cellular growth while incorporating the isotopic label [14].

Chemical synthesis directly from 15N-ammonium chloride offers another pathway for isotopic incorporation [11]. Recent electrochemical methods demonstrate the synthesis of 15N-amino acids from 15N-nitrite and ketonic acids under ambient conditions, achieving yields of 93% for 15N-alanine [11]. This approach follows a 15N-nitrite to 15N-hydroxylamine to 15N-oxime to 15N-amino acid pathway, as confirmed by spectroscopic analysis [11].

Metabolic labeling techniques utilize 15N-labeled compounds in growth media to achieve isotopic incorporation [12] [14]. Studies demonstrate successful 15N incorporation into amino acids with approximately 98% labeling efficiency when cells are grown in appropriately formulated media [4] [12]. This approach proves particularly valuable for biological studies requiring isotopically labeled biomolecules [12] [14].

Purification and Analytical Validation

Chromatographic Methods (HPLC, LC-MS)

High-performance liquid chromatography serves as the primary analytical and preparative technique for Fmoc-Ala-OH-15N purification and validation [16] [18]. Reversed-phase chromatography on octadecylsilyl columns provides excellent separation efficiency for fluorenylmethoxycarbonyl-protected amino acids [16] [20]. The fluorenyl moiety confers strong ultraviolet absorption properties, enabling sensitive detection at 254 nanometers [7] [16].

Standard analytical conditions employ C18 columns with dimensions of 250 × 4.6 millimeters and 5-micrometer particle size [18] [20]. The mobile phase consists of aqueous trifluoroacetic acid (0.1%) as solvent A and acetonitrile containing trifluoroacetic acid (0.1%) as solvent B [16] [18]. Gradient elution typically begins with 5% solvent B, increasing to 95% over 30 minutes at a flow rate of 1.0 milliliter per minute [16] [18].

Preparative-scale purification utilizes larger diameter columns (250 × 21.2 millimeters) with identical stationary phase chemistry [17]. The scale-up maintains similar selectivity while accommodating sample loads up to 200 milligrams [16]. Fraction collection based on ultraviolet detection allows efficient isolation of the target compound [17].

Liquid chromatography-mass spectrometry provides definitive molecular confirmation and purity assessment [19] [22]. Electrospray ionization in positive mode generates characteristic molecular ion peaks, while tandem mass spectrometry enables structural confirmation [19] [22]. The 15N isotopic label produces a characteristic mass shift of +1 dalton compared to the unlabeled analog [19].

Table 2: Chromatographic Methods and Parameters

| Method | Column | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Resolution |

|---|---|---|---|---|---|---|---|

| RP-HPLC | C18 (250 × 4.6 mm, 5 μm) | 0.1% TFA in H2O | 0.1% TFA in acetonitrile | 1.0 | 254 | 12.5 | 2.1 |

| LC-MS/MS | C18 (150 × 2.1 mm, 3 μm) | 0.1% formic acid in H2O | 0.1% formic acid in acetonitrile | 0.3 | 254 | 8.2 | 1.8 |

| Preparative HPLC | C18 (250 × 21.2 mm, 5 μm) | 0.1% HCOOH in H2O | 0.1% HCOOH in methanol | 15.0 | 254 | 18.7 | 3.2 |

| Ion-Exchange HPLC | Cation Exchange (250 × 4.6 mm) | 10 mM ammonium acetate, pH 3.0 | 1 M ammonium acetate, pH 3.0 | 1.0 | 210 | 15.3 | 2.5 |

Chiral separation techniques enable enantiomeric purity assessment using specialized chiral stationary phases [20]. Cinchona alkaloid-based columns demonstrate excellent enantioselectivity for fluorenylmethoxycarbonyl-protected amino acids [20]. Under optimized conditions, baseline separation of D and L enantiomers achieves resolution values exceeding 6.0 [20].

Spectroscopic Confirmation (1H NMR, 15N NMR)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and isotopic confirmation for Fmoc-Ala-OH-15N [23] [25]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the fluorenylmethoxycarbonyl protecting group and alanine residue [23] [27].

The α-proton of alanine appears as a quartet at 4.35 parts per million, exhibiting coupling to the adjacent methyl group with a coupling constant of 7.1 hertz [23] [29]. The methyl group resonates as a doublet at 1.42 parts per million, demonstrating identical coupling to the α-proton [23] [29]. The fluorenylmethoxycarbonyl NH proton appears as a broad singlet at 7.65 parts per million, characteristic of the carbamate functionality [23].

Nitrogen-15 nuclear magnetic resonance spectroscopy provides definitive confirmation of isotopic incorporation [25] [26]. The 15N nucleus exhibits a chemical shift at 125.8 parts per million, consistent with carbamate nitrogen environments [26] [30]. The isotopic enrichment can be quantitatively determined by comparing peak intensities in 15N-edited spectra [26].

Carbon-13 nuclear magnetic resonance analysis reveals additional structural details [27]. The carboxyl carbon resonates at 176.2 parts per million, while the carbamate carbonyl appears at 156.8 parts per million [27]. The α-carbon of alanine exhibits a characteristic quartet at 50.2 parts per million due to 13C-15N coupling, with a coupling constant of 127.8 hertz [27].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

| NMR Type | Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| 1H NMR | α-CH | 4.35 | quartet | 7.1 |

| 1H NMR | CH3 (alanine) | 1.42 | doublet | 7.1 |

| 1H NMR | NH (Fmoc) | 7.65 | broad singlet | - |

| 15N NMR | NH (15N-labeled) | 125.8 | singlet | - |

| 13C NMR | C=O (carboxyl) | 176.2 | singlet | - |

| 13C NMR | C=O (carbamate) | 156.8 | singlet | - |

| 13C NMR | α-CH (alanine) | 50.2 | quartet | 127.8 |

Quantitative nuclear magnetic resonance techniques enable precise determination of compound purity and isotopic enrichment [23]. Integration of characteristic resonances provides accurate molar ratios, while isotope-edited experiments confirm 15N incorporation levels [23] [26]. These methods typically demonstrate isotopic enrichment exceeding 98% for properly synthesized material [23].

Table 4: Purification and Analytical Validation Parameters

| Parameter | Specification | Typical Value | Method |

|---|---|---|---|

| Purity (HPLC) | ≥ 98% | 99.2% | RP-HPLC/UV |

| Purity (TLC) | ≥ 95% | 98.1% | Silica gel TLC |

| Melting Point | 147-153°C | 149-151°C | Capillary method |

| Optical Rotation | [α]D20 = -9.2° | [α]D20 = -9.1° | Polarimetry |

| Water Content | ≤ 5% | 3.2% | Karl Fischer |

| Residual Solvents | ≤ 0.1% | < 0.05% | GC headspace |

| 15N Enrichment | ≥ 98% | 98.5% | MS analysis |

| Mass Accuracy | ± 5 ppm | ± 2 ppm | HR-MS |

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy of nitrogen-15 labeled compounds provides exceptional insight into molecular structure and dynamics, particularly in peptide systems. Fmoc-Ala-OH-15N serves as a crucial building block in peptide synthesis and offers unique opportunities for detailed structural characterization through advanced nuclear magnetic resonance techniques [1] [2].

15N Chemical Shift Patterns in Peptide Backbones

The nitrogen-15 chemical shift behavior in peptide backbones exhibits remarkable sensitivity to local molecular environment and secondary structure elements. Experimental investigations demonstrate that nitrogen-15 chemical shifts in peptide systems span a characteristic range of approximately 30-40 parts per million, with distinct patterns correlating directly to backbone conformation [3] [4].

In helical secondary structures, nitrogen-15 nuclei typically resonate within the range of 110-125 parts per million, reflecting the unique electronic environment created by the regular phi and psi torsion angles characteristic of alpha-helical geometry [3] [5]. These chemical shift values arise from the specific hydrogen bonding patterns inherent to helical conformations, where each amide nitrogen participates in backbone hydrogen bonds with carbonyl oxygens located four residues earlier in the sequence [6].

Beta-sheet secondary structures exhibit nitrogen-15 chemical shifts in the range of 115-135 parts per million, generally more downfield compared to helical conformations [7] [5]. This downfield shift reflects the different hydrogen bonding geometry present in beta-sheet structures, where intermolecular or interstrand hydrogen bonds create distinct electronic environments around the nitrogen nuclei [4].

Random coil conformations display nitrogen-15 chemical shifts typically ranging from 105-120 parts per million, representing the most upfield region of the observed chemical shift range [8]. These conformations lack the regular hydrogen bonding patterns found in ordered secondary structures, resulting in more variable and generally more shielded nitrogen environments [4].

The correlation between nitrogen-15 chemical shifts and backbone torsion angles has been systematically investigated through comprehensive structural databases. Empirical correlations demonstrate that the peptide nitrogen-15 chemical shift depends primarily on the backbone torsion angles phi(i) and psi(i-1), with root mean square errors of approximately 3.5 parts per million when predicting chemical shifts from known structures [3] [6].

Hydrogen Bonding Effects on Isotopic Shielding

Hydrogen bonding interactions exert profound effects on nitrogen-15 nuclear magnetic resonance parameters, fundamentally altering the electronic environment around nitrogen nuclei through both direct bonding effects and long-range electronic perturbations. The formation of hydrogen bonds involving nitrogen atoms consistently produces downfield shifts in nitrogen-15 chemical shift values, with the magnitude of these shifts correlating directly with hydrogen bond strength [9] [10].

Systematic studies of hydrogen-bonded systems reveal that the most downfield component of the nitrogen-15 chemical shift tensor, designated delta-11, exhibits the highest sensitivity to hydrogen bonding interactions. In hydrogen-bonded residues, delta-11 values average 216.3 ± 8.2 parts per million, compared to 212.5 ± 7.9 parts per million in non-hydrogen-bonded residues, representing a significant downfield shift of 3.8 parts per million [10].

The isotropic nitrogen-15 chemical shift, representing the average of all three principal tensor components, shows consistent downfield shifts upon hydrogen bond formation. Hydrogen-bonded nitrogen nuclei exhibit isotropic chemical shifts of 121.2 ± 6.8 parts per million, while non-hydrogen-bonded nuclei resonate at 119.5 ± 7.0 parts per million, indicating a systematic deshielding effect of 1.7 parts per million [10].

Chemical shift anisotropy parameters also respond sensitively to hydrogen bonding environments. The reduced anisotropy parameter increases from 93.6 ± 4.8 parts per million in non-hydrogen-bonded systems to 95.8 ± 5.1 parts per million in hydrogen-bonded systems, reflecting the directional nature of hydrogen bonding interactions [10].

Isotopic substitution effects further modulate nitrogen-15 chemical shifts in hydrogen-bonded systems. Deuterium substitution for hydrogen in hydrogen bonds produces measurable changes in nitrogen-15 chemical shifts, with the magnitude and direction of these isotope effects depending on the specific geometry and strength of the hydrogen bond [11] [12]. In symmetric hydrogen bonds, deuteration typically produces upfield shifts in nitrogen-15 resonances, while asymmetric hydrogen bonds may exhibit either upfield or downfield shifts depending on the proton position [11].

The relationship between hydrogen bond geometry and nitrogen-15 chemical shifts follows empirical correlations that enable structural prediction from spectroscopic data. Linear correlations exist between nitrogen-15 chemical shifts and hydrogen bond distances, with shorter hydrogen bonds consistently producing larger downfield shifts [13] [14]. These correlations prove particularly valuable for characterizing hydrogen bond networks in complex molecular systems where direct structural determination remains challenging [15] [16].

Computational Modeling of Molecular Interactions

Computational approaches provide essential tools for understanding and predicting the nuclear magnetic resonance properties of nitrogen-15 labeled systems, offering atomic-level insights into the electronic origins of observed spectroscopic phenomena. Modern quantum chemical methods enable accurate calculation of nitrogen-15 chemical shifts, chemical shift tensors, and their responses to molecular environment changes [17] [18].

Density Functional Theory (DFT) Calculations

Density functional theory calculations represent the current standard for accurate prediction of nitrogen-15 nuclear magnetic resonance parameters in molecular systems. Systematic benchmarking studies demonstrate that properly chosen density functional theory methods can achieve nitrogen-15 chemical shift predictions with mean absolute errors of 1.1-1.3% relative to experimental values across diverse nitrogen-containing compounds [18] [19].

The choice of exchange-correlation functional significantly impacts the accuracy of nitrogen-15 chemical shift calculations. The OLYP functional consistently delivers superior performance for nitrogen-15 chemical shift predictions, achieving mean absolute errors of approximately 5.2 parts per million when combined with the aug-pcS-3 basis set [20]. This functional provides an optimal balance between computational efficiency and predictive accuracy for nitrogen-15 nuclear magnetic resonance applications [20] [21].

B3LYP functional calculations, while computationally more accessible, exhibit larger errors in nitrogen-15 chemical shift predictions, with typical deviations of ±9.56 parts per million when used with the cc-pVDZ basis set [17]. Despite these larger errors, B3LYP calculations remain valuable for initial screening and qualitative analysis of nitrogen-15 chemical shift trends [17] [22].

Basis set selection proves critical for achieving accurate nitrogen-15 chemical shift predictions. Locally dense basis set schemes, employing larger basis sets specifically for nitrogen atoms while using smaller basis sets for other atoms, provide computational efficiency without sacrificing accuracy [20]. The aug-pcS-3(N)//pc-2 scheme exemplifies this approach, delivering high-accuracy nitrogen-15 chemical shift predictions at reduced computational cost [20].

Solvent effects require careful consideration in nitrogen-15 chemical shift calculations, as hydrogen bonding and electrostatic interactions with solvent molecules can significantly perturb nitrogen chemical shifts. Polarizable continuum model approaches provide reasonable descriptions of bulk solvent effects, typically improving nitrogen-15 chemical shift predictions by 0.2-0.4 parts per million [18] [19]. For systems with specific solvent interactions, supermolecular solvation models incorporating explicit solvent molecules deliver superior accuracy at increased computational expense [20].

Composite method approximation approaches combine the advantages of different computational levels to optimize accuracy and efficiency. CMA-DFT and CMA-CCSD methods achieve normalized mean absolute errors of 1.1-1.3% for nitrogen-15 chemical shift predictions across extensive test sets, representing state-of-the-art accuracy for computational nitrogen-15 nuclear magnetic resonance [18] [19].

Hydrogen Bond Network Simulations

Molecular dynamics simulations provide powerful tools for investigating hydrogen bond networks and their effects on nitrogen-15 nuclear magnetic resonance parameters in dynamic molecular systems. These simulations enable the exploration of hydrogen bonding patterns, lifetime distributions, and conformational sampling that determine time-averaged nuclear magnetic resonance observables [23] [24].

Classical molecular dynamics simulations employing polarizable force fields can accurately reproduce hydrogen bonding geometries and dynamics in nitrogen-containing systems. Force fields incorporating explicit lone pair electrons on nitrogen atoms prove essential for capturing the directional preferences of hydrogen bonds involving nitrogen acceptors [25]. These enhanced force fields reproduce the angular distributions of hydrogen bonds observed in high-resolution crystal structures [25].

The integration of quantum mechanical calculations with molecular dynamics simulations through neural network potentials represents a significant advancement in hydrogen bond network modeling. Neural network potentials trained on density functional theory data enable molecular dynamics simulations with quantum chemical accuracy at classical simulation speeds [26]. These approaches achieve mean absolute errors of approximately 4.79 kilojoules per mole for energy predictions while enabling extensive conformational sampling [26].

Active learning schemes enhance the efficiency of neural network potential development by iteratively improving training datasets based on simulation results. Basin-hopping simulations guided by neural network potentials identify new conformational minima while maintaining quantum chemical accuracy throughout the exploration process [26]. This approach proves particularly valuable for peptide systems where extensive conformational landscapes require thorough sampling [26].

Hydrogen bond lifetime analysis reveals the dynamic nature of hydrogen bonding interactions and their influence on time-averaged nuclear magnetic resonance parameters. Molecular dynamics simulations demonstrate that hydrogen bond lifetimes in peptide systems typically range from picoseconds to nanoseconds, with stronger hydrogen bonds exhibiting longer lifetimes [23] [24]. These dynamics directly impact nuclear magnetic resonance relaxation parameters and chemical exchange phenomena [27].

Graph-based analysis of hydrogen bond networks provides systematic approaches for characterizing the connectivity and topology of hydrogen bonding patterns in complex molecular systems. Network analysis reveals that hydrogen bond networks encode critical information about molecular conformation and dynamics, with network dimensionality showing sensitivity to conformational changes [28]. These approaches enable quantitative characterization of hydrogen bond cooperativity and network reorganization during molecular processes [28].

Machine learning approaches for hydrogen bond prediction achieve high accuracy in identifying hydrogen bonding patterns from structural data. Boosting-based models incorporating structural, chemical, and sequence features can predict short hydrogen bond formation with high precision, facilitating the computational refinement of molecular structures [29]. These predictive models prove particularly valuable for analyzing moderate and low-resolution structures where hydrogen bond assignments remain uncertain [29].